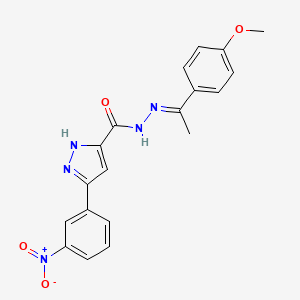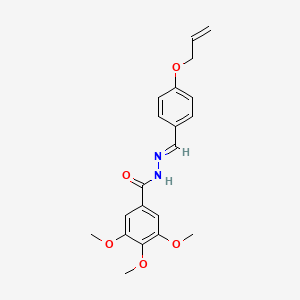
N'-(1-(4-Methoxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C19H17N5O4 and a molecular weight of 379.378 g/mol . This compound is known for its unique structural features, which include a pyrazole ring, a nitrophenyl group, and a methoxyphenyl group. It is primarily used in scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-1-(4-methylphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-ethoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .
Eigenschaften
CAS-Nummer |
303106-89-0 |
|---|---|
Molekularformel |
C19H17N5O4 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O4/c1-12(13-6-8-16(28-2)9-7-13)20-23-19(25)18-11-17(21-22-18)14-4-3-5-15(10-14)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-12+ |
InChI-Schlüssel |
FDADMNYRRQPEBO-UDWIEESQSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide](/img/structure/B11989454.png)
![3-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989466.png)
![2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate](/img/structure/B11989474.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11989480.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11989488.png)

![1-[(4-Methoxyphenyl)methyl]-3-[2-[3-[2-[(4-methoxyphenyl)methylcarbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea](/img/structure/B11989503.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11989513.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)
![Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11989538.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide](/img/structure/B11989540.png)

